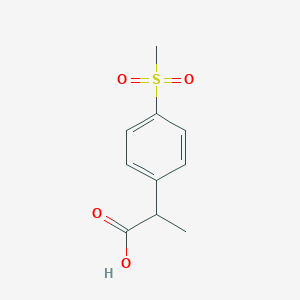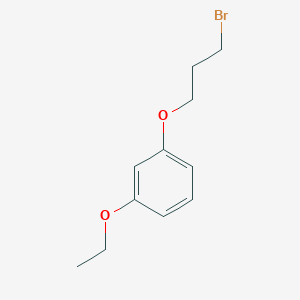
1-(3-Bromopropoxy)-3-ethoxybenzene
Descripción general
Descripción
1-(3-Bromopropoxy)-3-ethoxybenzene, or BPE, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is miscible with water and has a sweet, pungent odor. BPE is used in a variety of industries, including pharmaceutical, agrochemical, and petrochemical. It is also used in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Brominated Flame Retardants
Brominated compounds, including various novel brominated flame retardants (NBFRs), have seen extensive study for their occurrence in environments such as indoor air, dust, consumer goods, and food. These studies emphasize the growing application of NBFRs and highlight the need for more research on their environmental fate, toxicity, and potential risks. The detection and concern regarding specific NBFRs like EH-TBB, BEH-TEBP, DBDPE, and BTBPE in environmental samples underscore the importance of understanding the chemical behavior and applications of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Fate and Behavior
The environmental fate and behavior of brominated compounds, including those used as preservatives or in other applications, have been extensively reviewed. These reviews cover aspects such as their occurrence in water, degradation processes, and the challenges in removing them from wastewater. Understanding the environmental fate and behavior of such compounds is crucial for assessing their potential impact and for developing strategies for their safe use and disposal (Haman, Dauchy, Rosin, & Munoz, 2015).
Catalytic Oxidation and Synthesis Applications
Research on the catalytic oxidation of lignins into aromatic aldehydes indicates a potential application area for brominated compounds in facilitating chemical transformations. Such processes are fundamental in the synthesis of valuable chemicals from biomass, highlighting the role of catalysts in improving yield and selectivity (Tarabanko & Tarabanko, 2017).
Environmental Safety and Surfactants
Studies on the environmental safety of surfactants, including those containing brominated components, provide insights into the ecological impacts of these chemicals. These reviews discuss the environmental properties, fate, toxicity, and risk assessments of high-volume surfactant classes, underscoring the need for sustainable and environmentally friendly chemical practices (Cowan-Ellsberry et al., 2014).
Propiedades
IUPAC Name |
1-(3-bromopropoxy)-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZODYNGEMNBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-ethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



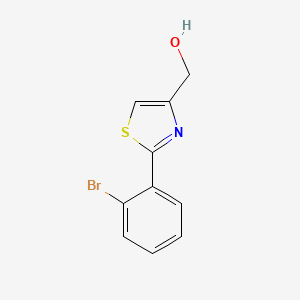
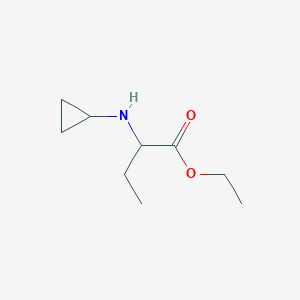
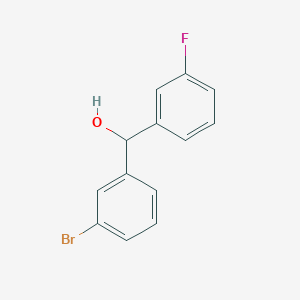
amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)
![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
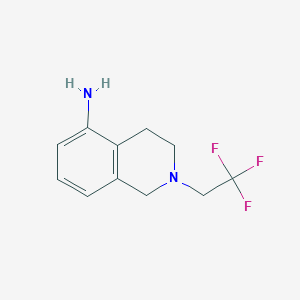
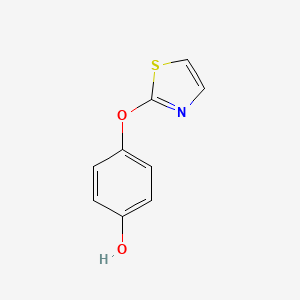
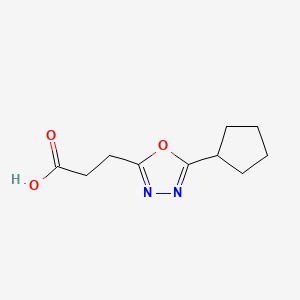
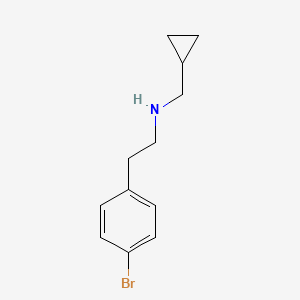
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
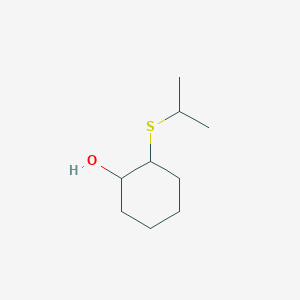
![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
